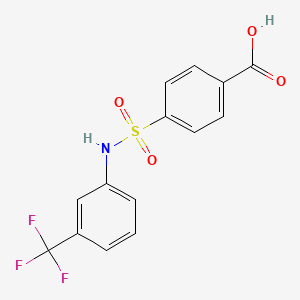

4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid” is a chemical compound with the molecular formula C14H10F3NO4S . It contains a total of 37 atoms; 12 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, 1 Sulfur atom, and 3 Fluorine atoms .

Synthesis Analysis

The synthesis of compounds similar to “4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid” has been reported in the literature. For instance, a series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized . The reactions of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .Molecular Structure Analysis

The molecule contains a total of 38 bonds. There are 26 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aromatic ether, and 1 thio sulfonamide .Physical And Chemical Properties Analysis

The molecular weight of “4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid” is 345.29 .科学的研究の応用

Synthetic Methodologies and Chemical Properties

BIO-POTENT SULFONAMIDES : Sulfonamides, including 4-(substituted phenylsulfonamido)benzoic acids, have been synthesized using a nano catalyst catalyzed condensation method. These compounds, characterized by their analytical and spectroscopic data, exhibited significant antimicrobial activities, demonstrating the chemical versatility and potential biological relevance of sulfonamides derived from benzoic acid derivatives (S. Dineshkumar & G. Thirunarayanan, 2019).

Copper-promoted Sulfenylation : The copper-catalyzed sulfenylation of benzoic acid derivative β-C-H bonds showcases the utility of these compounds in organic synthesis, particularly in the functionalization of aromatic compounds. This methodology opens avenues for the synthesis of complex molecules with trifluoromethylsulfenylation of C-H bonds, highlighting the reactivity and application of benzoic acid derivatives in synthetic chemistry (L. Tran, I. Popov, & O. Daugulis, 2012).

Environmental and Materials Science Applications

- Nanofiltration Membranes : Novel sulfonated aromatic diamine monomers derived from benzoic acid have been synthesized for the preparation of thin-film composite (TFC) nanofiltration (NF) membranes. These membranes demonstrate enhanced water flux and dye rejection capabilities, signifying the role of benzoic acid derivatives in improving the efficiency of water treatment technologies (Yang Liu et al., 2012).

Discovery and Design of New Molecules

- EP1 Receptor Selective Antagonists : Derivatives of 4-(substituted phenylsulfonamido)benzoic acids have been explored for their potential as selective antagonists for the EP1 receptor, demonstrating the applicability of these compounds in the discovery of new therapeutic agents. Through structural modifications, optimized antagonist activity was achieved, showcasing the importance of benzoic acid derivatives in medicinal chemistry research (A. Naganawa et al., 2006).

将来の方向性

While specific future directions for “4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid” are not mentioned in the literature, organoboron compounds are considered a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . They are also used in numerous transversal fields including catalysis, materials science, biology, imaging, etc .

特性

IUPAC Name |

4-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO4S/c15-14(16,17)10-2-1-3-11(8-10)18-23(21,22)12-6-4-9(5-7-12)13(19)20/h1-8,18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPXPKAQTBKIIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2690927.png)

![2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B2690928.png)

![1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B2690932.png)

![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine](/img/structure/B2690933.png)

![2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2690934.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2690936.png)

![1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2690937.png)

![N-ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2690939.png)

![ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B2690940.png)

![3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B2690945.png)

![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2690949.png)